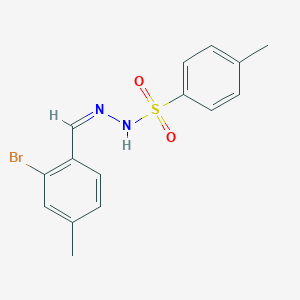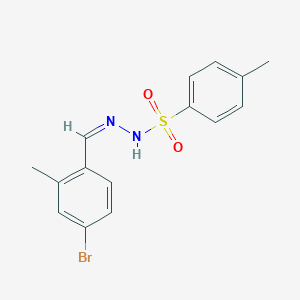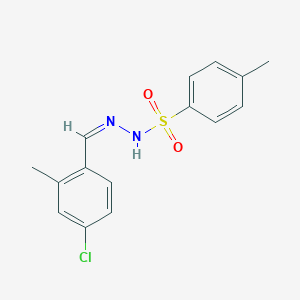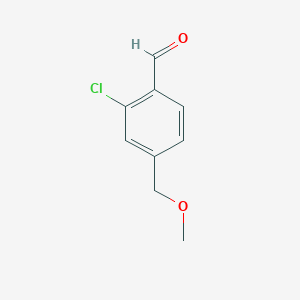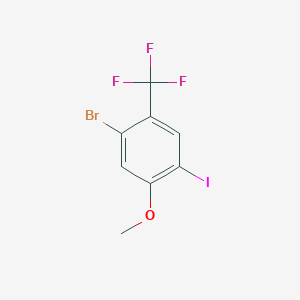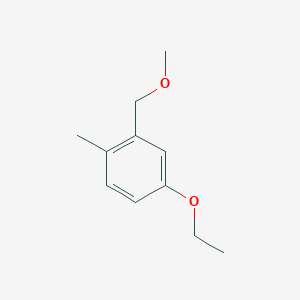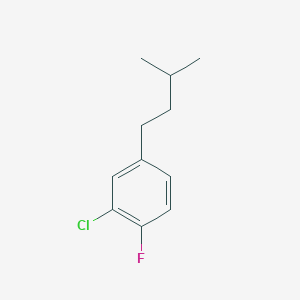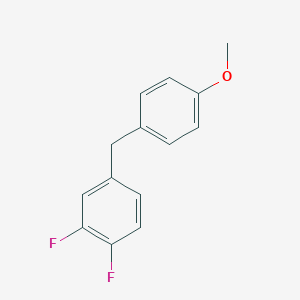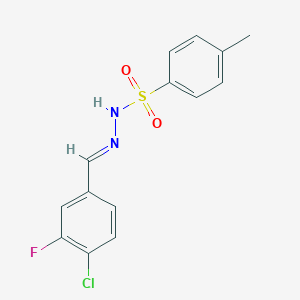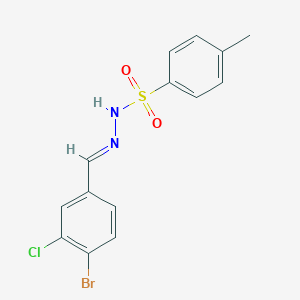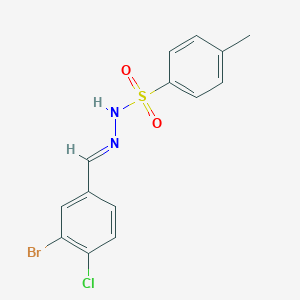
N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic molecule. It likely contains a benzylidene group (a type of imine) attached to a 3-bromo-4-chlorobenzene ring and a 4-methylbenzenesulfonohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The 3-bromo-4-chlorobenzene ring would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, including nucleophilic aromatic substitution reactions, given the presence of the bromine and chlorine substituents on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Spectroscopic and Computational Studies
Sasikala et al. (2017) demonstrated the growth of single crystals of a related compound, highlighting its potential in nonlinear optical (NLO) applications due to its structure stabilizing intramolecular donor-acceptor interactions and significant third-order nonlinear property. The study utilized spectroscopic and DFT methods to investigate its molecular electronic structural characteristics, confirming the presence of N-H⋯O, C-H⋯O, and C-H⋯C(π) hydrogen bonds in the crystal. The optical properties, including 2PA assisted RSA nonlinear absorption and optical limiting, were assessed using the open-aperture Z-scan method, presenting its application in the NLO field (V. Sasikala, D. Sajan, L. Joseph, J. Balaji, S. Prabu, P. Srinivasan, 2017).
Antimicrobial Evaluation
Ghiya and Joshi (2016) synthesized biologically active derivatives of 4-methylbenzenesulfonohydrazide through condensation with aromatic carbonyl compounds. These compounds were evaluated for their antimycobacterial, antibacterial, and antifungal activities, showcasing their relevance in developing new antimicrobial agents (S. Ghiya, Y. Joshi, 2016).
Nonlinear Optical Investigations
Another study by Ahamed et al. (2018) focused on the structural elucidation and nonlinear optical properties of N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide. The crystal's large first-order molecular hyperpolarizability was highlighted, indicating its potential in the nonlinear electro-optic field. This research provided insights into the charge transfer mechanisms facilitating micro-level nonlinearity, emphasizing the compound's applicability in advanced optical technologies (S. Ahamed, P. Srinivasan, J. Balaji, C. Balakrishnan, G. Vinitha, 2018).
Biological and DNA Interaction Studies
Sirajuddin et al. (2013) synthesized Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives, including N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. These compounds exhibited significant biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Their interaction with Salmon sperm DNA was also investigated, revealing their binding propensity through intercalation mode, highlighting their potential in various biological and medicinal applications (M. Sirajuddin, Noor Uddin, Saqib Ali, M. Tahir, 2013).
Mechanism of Action
properties
IUPAC Name |
N-[(E)-(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQICVONJEOXUFE-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

